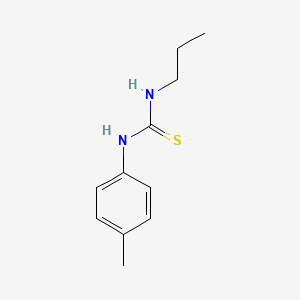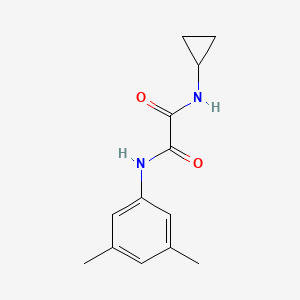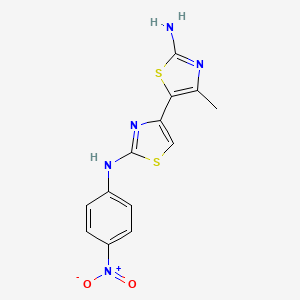![molecular formula C17H17NO2 B3946579 N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide](/img/structure/B3946579.png)
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide, commonly known as XPro1595, is a small molecule drug that has shown great potential in the field of neuroscience research. It is a potent and selective inhibitor of the pro-inflammatory cytokine, tumor necrosis factor (TNF) alpha, which has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In
Mécanisme D'action
XPro1595 selectively binds to and inhibits the activity of N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, a pro-inflammatory cytokine that is produced by activated microglia and astrocytes in the brain. This compound alpha has been shown to play a key role in the pathogenesis of various neurological disorders by promoting neuroinflammation, oxidative stress, and neuronal damage. By inhibiting this compound alpha, XPro1595 reduces neuroinflammation and protects neurons from damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, XPro1595 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and stroke. XPro1595 has also been shown to promote remyelination in a mouse model of multiple sclerosis. These effects are thought to be mediated by the inhibition of this compound alpha and the subsequent reduction of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of XPro1595 is its selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, which reduces the risk of off-target effects. XPro1595 also has good blood-brain barrier penetration, which makes it an attractive candidate for the treatment of neurological disorders. However, XPro1595 has a relatively short half-life, which may limit its efficacy in chronic diseases. In addition, the optimal dosing regimen for XPro1595 has not yet been established.
Orientations Futures
There are several potential future directions for the development of XPro1595. One area of interest is the use of XPro1595 in combination with other drugs for the treatment of neurological disorders. For example, XPro1595 may be combined with drugs that target other pro-inflammatory cytokines or with drugs that promote neurogenesis. Another area of interest is the development of XPro1595 analogs with improved pharmacokinetic properties, such as longer half-life or increased selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha. Finally, the clinical development of XPro1595 for the treatment of neurological disorders is an important future direction, which will require further preclinical and clinical studies.
Applications De Recherche Scientifique
XPro1595 has been extensively studied in preclinical models of neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In these studies, XPro1595 has been shown to reduce inflammation, improve cognitive function, and promote neuroprotection.
Propriétés
IUPAC Name |
N-[3-[4-(hydroxymethyl)phenyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-11-12-4-6-13(7-5-12)15-2-1-3-16(10-15)18-17(20)14-8-9-14/h1-7,10,14,19H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOKFPHWWOLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)
![2-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3946534.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B3946540.png)
![2-(2-thienyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3946552.png)
![1H-indole-2,3-dione 3-{[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone}](/img/structure/B3946556.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3946563.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
![1-isopropyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B3946573.png)
methanol](/img/structure/B3946583.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoate](/img/structure/B3946589.png)